molecular formula C20H24N6 B062412 SRI 8708 CAS No. 174655-05-1

SRI 8708

Cat. No.: B062412
CAS No.: 174655-05-1
M. Wt: 348.4 g/mol
InChI Key: RQBYJPVEDCXUAJ-UHFFFAOYSA-N
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Description

Pyrido(2,3-d)pyrimidine-2,4-diamine, 5-methyl-6-((methyl(5,6,7,8-tetrahydro-1-naphthalenyl)amino)methyl)- is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a pyridopyrimidine core, which is a fusion of pyridine and pyrimidine rings, with various substituents that enhance its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrido(2,3-d)pyrimidine-2,4-diamine derivatives typically involves multi-step reactions. One common method includes the condensation of 6-cyano-5-methyl-pyrido(2,3-d)pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel catalyst in acetic acid, followed by methylation at the N10 position using formaldehyde and sodium cyanoborohydride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can be performed on the nitro groups if present.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridopyrimidines.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Investigated for their role as enzyme inhibitors.

    Medicine: Explored for their anticancer, antibacterial, and antiviral properties.

Properties

CAS No.

174655-05-1

Molecular Formula

C20H24N6

Molecular Weight

348.4 g/mol

IUPAC Name

5-methyl-6-[[methyl(5,6,7,8-tetrahydronaphthalen-1-yl)amino]methyl]pyrido[2,3-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C20H24N6/c1-12-14(10-23-19-17(12)18(21)24-20(22)25-19)11-26(2)16-9-5-7-13-6-3-4-8-15(13)16/h5,7,9-10H,3-4,6,8,11H2,1-2H3,(H4,21,22,23,24,25)

InChI Key

RQBYJPVEDCXUAJ-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC(=NC2=NC=C1CN(C)C3=CC=CC4=C3CCCC4)N)N

Canonical SMILES

CC1=C2C(=NC(=NC2=NC=C1CN(C)C3=CC=CC4=C3CCCC4)N)N

Key on ui other cas no.

174655-05-1

Synonyms

5-methyl-4-[(methyl-tetralin-1-yl-amino)methyl]-2,8,10-triazabicyclo[4 .4.0]deca-1,3,5,7,9-pentaene-7,9-diamine

Origin of Product

United States

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